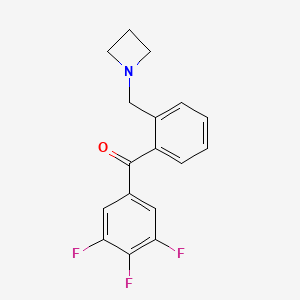

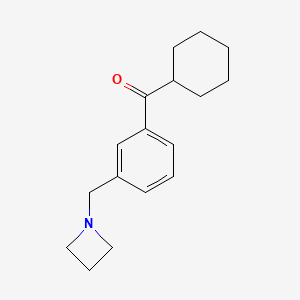

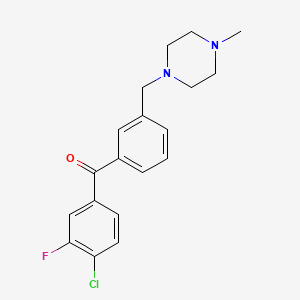

![molecular formula C13H16N2O2 B1343464 benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate CAS No. 370881-43-9](/img/structure/B1343464.png)

benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related bicyclic compounds is described in the first paper, where an efficient two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one is reported . This compound serves as a building block for further derivatization, which could potentially be applied to the synthesis of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate. The synthesis involves selective derivatization of the cyclobutane ring, leading to novel piperidine derivatives that are conformationally restricted.

Molecular Structure Analysis

The molecular structure of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate would likely be similar to the structures discussed in the papers, which involve bicyclic systems. The second paper discusses the valence isomerization of a related compound and provides insights into the energy levels of the triplet states of the molecules involved . This information could be relevant when considering the electronic structure and reactivity of the benzyl derivative.

Chemical Reactions Analysis

The third paper provides information on the chemical reactions of diazomalonates in benzene, leading to functionalized bicyclo[3.2.0]heptane skeletons . Although the specific compound is not mentioned, the reactions involve photolysis and a tandem carboxylate migration/[2+2] cycloaddition sequence. These reactions could potentially be relevant to the chemical behavior of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate under similar conditions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, they do provide information on related compounds that could be extrapolated. For example, the synthesis and reactions suggest that the compound would have a rigid structure due to the conformational restriction of the bicyclic system . The energy levels of the triplet states discussed in the second paper could also suggest that the compound may have specific photophysical properties .

Aplicaciones Científicas De Investigación

Selective Neuronal Nicotinic Receptor Agonist : Ji et al. (2005) described the synthesis of a compound related to benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, used as a potent selective agonist for neuronal nicotinic receptors (Ji et al., 2005).

Antibacterial Activity in Veterinary Medicine : McGuirk et al. (1992) explored a series of compounds, including derivatives of diazabicycloalkyl side chains like benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane, for their antibacterial activity against veterinary pathogens (McGuirk et al., 1992).

Ring Transformation Studies : Shevtsov et al. (2006) investigated the reactions of 1,5-diazabicyclo[3.1.0]hexanes, which include the structural framework of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane, with arylketenes, contributing to the understanding of the chemical behavior of these compounds (Shevtsov et al., 2006).

Synthesis Related to Penicillins : Stoodley and Watson (1975) conducted studies related to penicillins, involving the preparation of compounds structurally related to benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane (Stoodley & Watson, 1975).

Synthesis of Functionalized Bicyclo[3.2.0]heptane Skeleton : Chiang and Zhu (2017) reported the UV-mediated decomposition of diazomalonates in benzene, leading to the formation of bicyclo[3.2.0]hepta-2,6-dienes, showing the chemical versatility of this class of compounds (Chiang & Zhu, 2017).

Propiedades

IUPAC Name |

benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCONCMOUSFKNCK-NWDGAFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN(C[C@H]2N1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635280 |

Source

|

| Record name | Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |

CAS RN |

370881-43-9 |

Source

|

| Record name | Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

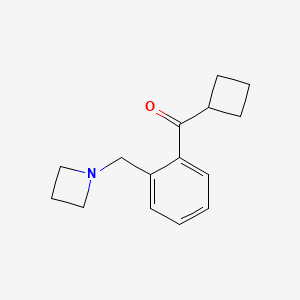

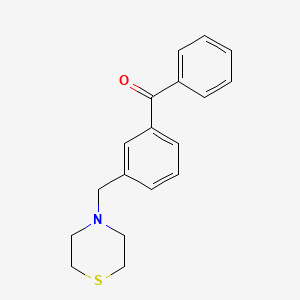

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)

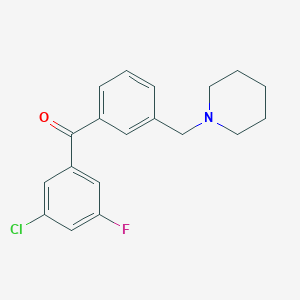

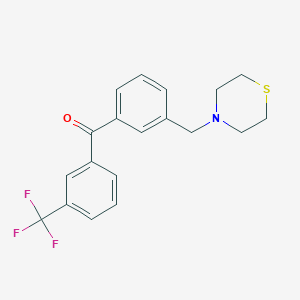

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)

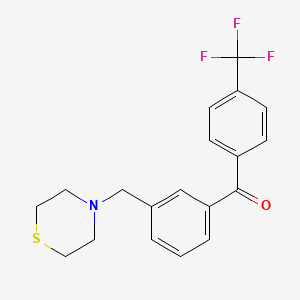

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

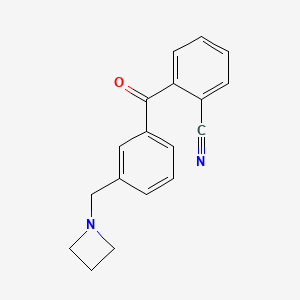

![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)